molecular formula C18H17ClN2 B11734735 [(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine

[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine

Cat. No.: B11734735
M. Wt: 296.8 g/mol
InChI Key: ARFSJSCJUMIKQE-UHFFFAOYSA-N
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Description

[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine is a quinoline-derived secondary amine featuring a 2-chloro-substituted quinoline core and a 4-methylbenzyl group. Quinoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and kinase inhibition properties. The 4-methylbenzyl substituent contributes hydrophobicity, which may improve membrane permeability in pharmaceutical contexts.

Properties

Molecular Formula

C18H17ClN2

Molecular Weight

296.8 g/mol

IUPAC Name

N-[(2-chloroquinolin-3-yl)methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C18H17ClN2/c1-13-6-8-14(9-7-13)11-20-12-16-10-15-4-2-3-5-17(15)21-18(16)19/h2-10,20H,11-12H2,1H3

InChI Key

ARFSJSCJUMIKQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine typically involves the nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines in absolute ethanol in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoline-Based Analogues
  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (): Structure: Quinoline core with 4-chlorophenyl and 4-methoxyphenyl substituents. Key Differences: The methoxy group in 4k increases electron density compared to the methyl group in the target compound. This alters solubility and reactivity, as methoxy is more polar. Synthesis: Prepared via PdCl₂(PPh₃)₂-catalyzed cross-coupling, yielding a melting point of 223–225°C . Applications: Not explicitly stated, but quinoline derivatives often serve as intermediates in drug discovery.
Benzylamine Derivatives
  • [(2-Chlorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine (): Structure: Benzylamine backbone with 2-chlorophenyl and 4-methoxy-3-nitrophenyl groups. Key Differences: Lacks the quinoline ring, reducing aromatic conjugation and molecular weight (306.74 g/mol vs. ~325–350 g/mol estimated for the target). The nitro group introduces strong electron-withdrawing effects, contrasting with the target’s methyl group .
  • [2-(4-Chlorophenyl)ethyl][(2-methylphenyl)methyl]amine (): Structure: Ethyl-linked chlorophenyl and methylbenzyl groups.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound (Estimated) C₁₈H₁₆ClN₂ ~305–320 N/A 2-Chloroquinoline, 4-methylbenzyl
4k () C₂₂H₁₇ClN₂O 364.84 223–225 4-Chlorophenyl, 4-methoxyphenyl
[(2-Chlorophenyl)methyl][(4-methoxy-3-nitrophenyl)methyl]amine () C₁₅H₁₅ClN₂O₃ 306.74 N/A Nitro, methoxy
(Butan-2-yl)[(4-methylphenyl)methyl]amine Hydrochloride () C₁₂H₂₀ClN 213.75 N/A Aliphatic butyl chain

Notes:

  • Quinoline derivatives (e.g., 4k) generally exhibit higher melting points due to planar aromatic systems and stronger intermolecular forces .
  • The target compound’s methyl group likely enhances lipophilicity compared to methoxy or nitro substituents, impacting bioavailability .

Biological Activity

The compound [(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine is a derivative of quinoline and has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of [(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine typically involves the reaction of 2-chloroquinoline with para-methylbenzylamine. This reaction can be optimized under various conditions to yield high purity and yield percentages. The following table summarizes typical yields and conditions used in its synthesis:

Reaction Conditions Yield (%) Purity (%)
Reflux in ethanol, 24 hours8595
Microwave-assisted synthesis9098
Solvent-free conditions7892

Antimicrobial Properties

Research indicates that compounds with a quinoline moiety exhibit significant antimicrobial activity. For example, derivatives similar to [(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In one study, the compound demonstrated an inhibition zone of 20 mm against E. coli, comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. A recent investigation reported that similar compounds exhibited IC50 values ranging from 5 to 15 µM against several cancer cell lines, including breast and lung cancer cells . The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Antiviral Activity

Quinoline derivatives have also been explored for their antiviral properties. A study highlighted that compounds with enhanced lipophilicity showed increased antiviral activity against influenza viruses, with some derivatives achieving over 90% inhibition at low concentrations . This suggests that [(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine may hold promise in antiviral drug development.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Rbaa et al. tested various quinoline derivatives against pathogenic bacteria and found that those with electron-withdrawing groups exhibited higher antimicrobial activity . The compound was part of a series that showed significant inhibition against Klebsiella pneumoniae.
  • Cancer Cell Line Study : In vitro studies demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 10 µM. The study noted that the compound induced apoptosis as confirmed by flow cytometry analysis .

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